2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .
Synthesis Analysis
The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . The process involves a three-step reaction sequence and engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied using quantitative structure–activity relationship (QSAR) models . Five key descriptors of these compounds have been identified, which can help in predicting their anti-gastric cancer effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot, three-step cascade process . This process engages five reactive centers and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .科学的研究の応用
Radiopharmaceutical Research
A study by Dollé et al. (2008) discusses a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds structurally similar to 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. These compounds are identified as selective ligands of the translocator protein (18 kDa) and are significant in the context of radiopharmaceutical development for PET imaging.
Adenosine Receptor Research
Kumar et al. (2011) investigated derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including molecules structurally related to the chemical , as selective antagonists for the human A2A adenosine receptor. These compounds are used as pharmacological probes for studying the A2A adenosine receptor, which is crucial in various physiological processes and diseases (Kumar et al., 2011).
Antiasthma Agent Development
Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the specified compound, and identified them as active mediator release inhibitors, suggesting potential use as antiasthma agents. These compounds were prepared through a series of chemical reactions and evaluated for their activity and efficacy (Medwid et al., 1990).
Anticancer Research
The study by Zhang et al. (2007) describes the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, including compounds structurally related to the one , as anticancer agents. These compounds demonstrated a unique mechanism of tubulin inhibition, providing insights into potential novel cancer therapies (Zhang et al., 2007).
作用機序
Target of Action
Similar compounds have been reported to inhibitUSP28 , a ubiquitin-specific protease . This suggests that our compound might also target similar enzymes or proteins.
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, thereby preventing the target’s normal function .
Biochemical Pathways
Inhibition of usp28, as seen with similar compounds, can affect various cellular processes, including protein degradation, cell cycle regulation, and dna damage response .
Result of Action
Similar compounds have shown antiproliferative activities against human cancer cell lines , suggesting that our compound might also have potential anticancer effects.
将来の方向性
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O2/c20-12-4-6-14(7-5-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLXENAMMWQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。